4-bromo-5-isopropyl-1-methyl-1H-pyrazole
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Overview
Description
4-Bromo-5-isopropyl-1-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of 4-bromo-5-isopropyl-1-methyl-1H-pyrazole can be achieved through various methods. One common approach involves the bromination of 1-isopropyl-3-methyl-pyrazole using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . The reaction typically proceeds in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and improved yields .
Chemical Reactions Analysis
4-Bromo-5-isopropyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling would produce a biaryl compound .
Scientific Research Applications
4-Bromo-5-isopropyl-1-methyl-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-bromo-5-isopropyl-1-methyl-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects . The bromine and isopropyl groups can influence the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
4-Bromo-5-isopropyl-1-methyl-1H-pyrazole can be compared with other similar compounds, such as:
4-Bromo-1-methyl-1H-pyrazole: This compound lacks the isopropyl group, which can affect its reactivity and applications.
5-Bromo-1-isopropyl-1H-pyrazole:
4-Bromo-1-isopropyl-3-methyl-1H-pyrazole: This compound has a different substitution pattern, which can influence its properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can provide distinct reactivity and potential for various applications .
Properties
IUPAC Name |
4-bromo-1-methyl-5-propan-2-ylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-5(2)7-6(8)4-9-10(7)3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWVZIIAWUUCOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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